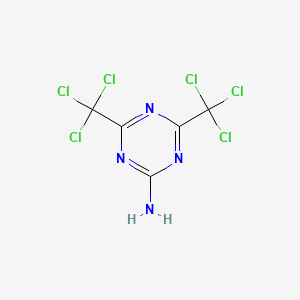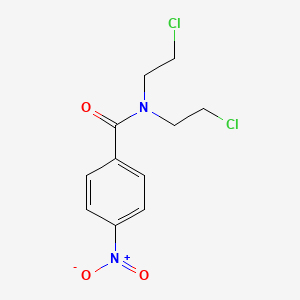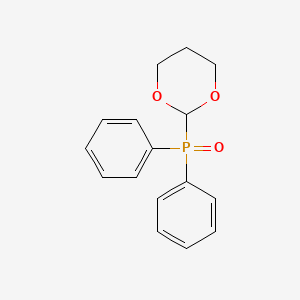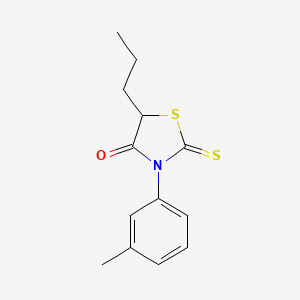
5-Propyl-3-(m-tolyl)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-3-(m-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a propyl group at the 5-position and a m-tolyl group at the 3-position.
Méthodes De Préparation
The synthesis of 5-Propyl-3-(m-tolyl)rhodanine typically involves the condensation of rhodanine with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, which involves the reaction of rhodanine with an aldehyde in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .
Analyse Des Réactions Chimiques
5-Propyl-3-(m-tolyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl or m-tolyl groups can be replaced by other substituents using appropriate reagents and conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Propyl-3-(m-tolyl)rhodanine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
5-Propyl-3-(m-tolyl)rhodanine can be compared with other rhodanine derivatives, such as:
5-Benzylidene rhodanine: Known for its inhibitory activity against pancreatic cholesterol esterase.
5-(4-Methoxybenzylidene) rhodanine: Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
5-(4-Chlorobenzylidene) rhodanine: Used as an aldose reductase inhibitor for the treatment of diabetic complications
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
23522-40-9 |
|---|---|
Formule moléculaire |
C13H15NOS2 |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-3-5-11-12(15)14(13(16)17-11)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5H2,1-2H3 |
Clé InChI |
UZMPKOHFPQQOPX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
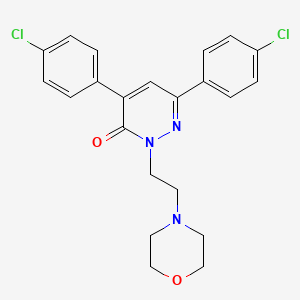
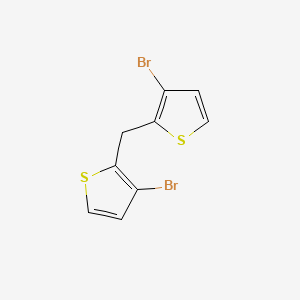
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
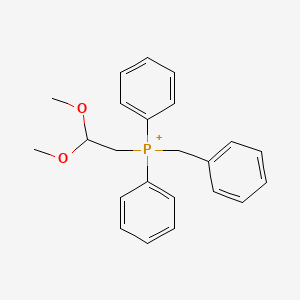
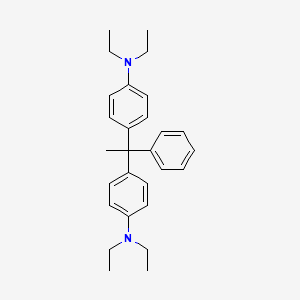
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
